N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide
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Overview
Description
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide is a complex organic compound that features a triazine ring substituted with phenylthio groups and an iodinated benzenesulfonamide moiety
Preparation Methods
The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with thiophenol under basic conditions to introduce the phenylthio groups.
Introduction of the Iodinated Benzenesulfonamide: The iodinated benzenesulfonamide moiety can be introduced by reacting 4-iodobenzenesulfonyl chloride with an amine derivative of the triazine core.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the iodine atom.
Coupling Reactions: The iodinated moiety allows for coupling reactions such as Suzuki or Sonogashira coupling to introduce various functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and coupling catalysts (e.g., palladium complexes). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthio groups and iodinated moiety can facilitate binding to specific sites, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors.
Comparison with Similar Compounds
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide can be compared with similar compounds such as:
4,6-Bis(phenylthio)-1,3,5-triazine: Lacks the iodinated benzenesulfonamide moiety, resulting in different reactivity and applications.
4-Iodobenzenesulfonamide: Lacks the triazine core and phenylthio groups, leading to different chemical properties and uses.
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide:
The uniqueness of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide lies in its combination of the triazine core, phenylthio groups, and iodinated benzenesulfonamide moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
62752-12-9 |
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Molecular Formula |
C21H15IN4O2S3 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C21H15IN4O2S3/c22-15-11-13-18(14-12-15)31(27,28)26-19-23-20(29-16-7-3-1-4-8-16)25-21(24-19)30-17-9-5-2-6-10-17/h1-14H,(H,23,24,25,26) |
InChI Key |
WVFHZWVKWIAIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)I)SC4=CC=CC=C4 |
Origin of Product |
United States |
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